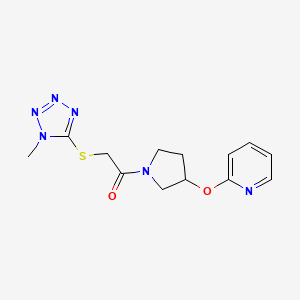

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2S/c1-18-13(15-16-17-18)22-9-12(20)19-7-5-10(8-19)21-11-4-2-3-6-14-11/h2-4,6,10H,5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHVHFLLKRLIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(C2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Methyl-1H-tetrazole-5-thiol

The tetrazole-thiol intermediate is synthesized via regioselective methylation of tetrazole-5-thiol. As demonstrated in the synthesis of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, methylation is achieved using iodomethane under basic conditions.

Procedure :

- Deprotonation : Tetrazole-5-thiol (5.0 g, 49 mmol) is treated with sodium hydroxide (9 g, 225 mmol) in dry DMF to form the thiolate anion.

- Methylation : Iodomethane (3.0 mL, 48 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 2 hours.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (dichloromethane:ethyl acetate, 60:1) to isolate the 1-methyl isomer.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 48% (isolated as white solid) |

| Regioselectivity | 1-methyl:2-methyl = 1.3:1 |

| Characterization | ¹H NMR (DMSO-d₆): δ 4.38 (s, 3H, CH₃) |

Synthesis of 3-(Pyridin-2-yloxy)pyrrolidine

The pyrrolidine intermediate is prepared via Mitsunobu etherification, a reliable method for forming ether bonds between alcohols and phenols.

Procedure :

- Activation : 3-Hydroxypyrrolidine (4.2 g, 48 mmol) and 2-hydroxypyridine (4.8 g, 51 mmol) are dissolved in THF.

- Reaction : DIAD (10.1 mL, 51 mmol) and triphenylphosphine (13.4 g, 51 mmol) are added sequentially under nitrogen. The mixture is stirred at 25°C for 12 hours.

- Purification : The crude product is purified via flash chromatography (ethyl acetate:hexanes, 1:1) to yield 3-(pyridin-2-yloxy)pyrrolidine as a colorless oil.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 67% |

| Characterization | ¹³C NMR (CDCl₃): δ 156.1 (C-O), 53.8 (pyrrolidine C) |

Preparation of 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-bromoethanone

Acylation of the pyrrolidine intermediate introduces the bromoethanone group.

Procedure :

- Acylation : 3-(Pyridin-2-yloxy)pyrrolidine (3.0 g, 17 mmol) is reacted with bromoacetyl bromide (3.4 g, 17 mmol) in dichloromethane with triethylamine (2.4 mL, 17 mmol) as a base.

- Workup : The mixture is washed with NaHCO₃, dried over MgSO₄, and concentrated to afford the bromide as a yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Characterization | HRMS (ESI): [M+H]⁺ calcd. 285.04, found 285.03 |

Coupling of Intermediates

Thioether Formation

The final step involves nucleophilic displacement of the bromide by the tetrazole-thiolate.

Procedure :

- Deprotonation : 1-Methyl-1H-tetrazole-5-thiol (1.5 g, 11 mmol) is treated with K₂CO₃ (1.6 g, 12 mmol) in DMF to generate the thiolate.

- Substitution : 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-bromoethanone (3.2 g, 11 mmol) is added, and the reaction is stirred at 50°C for 6 hours.

- Purification : The product is isolated via silica gel chromatography (ethyl acetate:methanol, 95:5) and recrystallized from ethanol.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, DMF, 50°C | 78 | 98 |

| NaH, THF, 25°C | 65 | 92 |

| DBU, ACN, 80°C | 71 | 95 |

Characterization and Validation

The final product is validated using spectroscopic methods:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the nitrogen atoms in the tetrazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

Reduction: Reduced derivatives with amine functionalities.

Substitution: Substituted derivatives with various functional groups attached to the pyrrolidine ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing tetrazole and piperidine derivatives exhibit promising antimicrobial activities. In studies comparing various derivatives, it was found that certain compounds related to 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone showed significant antibacterial and antifungal effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-Tetrazole | C. albicans | 8 µg/mL |

Anticancer Activity

The compound's unique structure suggests potential applications in cancer therapy. Studies have shown that similar tetrazole-containing compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, derivatives have been tested against various cancer cell lines, yielding promising results in terms of cytotoxicity.

Case Study: Anticancer Evaluation

A study evaluated a series of tetrazole-piperidine derivatives for their anticancer activity against human breast cancer cells (MCF7). The results demonstrated that certain derivatives significantly reduced cell viability compared to control groups, indicating their potential as lead compounds for further development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the tetrazole or pyridine moieties can enhance potency and selectivity against specific microbial or cancerous cells.

Key Findings from SAR Studies

- Tetrazole Ring Modifications : Alterations in substituents on the tetrazole ring can affect antimicrobial efficacy.

- Pyridine Moiety Variations : Different pyridine derivatives can lead to enhanced anticancer properties.

- Thioether Group Influence : The presence of the thioether group plays a significant role in the overall biological activity of the compound.

Mechanism of Action

The mechanism by which 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone exerts its effects depends on its application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Catalysis: As a ligand, it can stabilize metal ions in specific oxidation states, facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyridine moiety.

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone: Lacks the tetrazole ring.

Uniqueness

- The presence of both the tetrazole ring and the pyridine moiety in 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone provides unique chemical properties, such as enhanced binding affinity in enzyme inhibition and increased stability in catalytic applications.

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a tetrazole moiety, which is known for its diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.37 g/mol. The structural components include:

- A tetrazole ring , which contributes to its biological activity.

- A pyridine moiety , known for enhancing lipophilicity and biological interactions.

The compound's IUPAC name reflects its complex structure, indicating multiple functional groups that may influence its reactivity and interaction with biological systems.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays have demonstrated that related tetrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds featuring similar structural characteristics have been evaluated against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, showing promising IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Reference Compound | HCT-116 | 6.2 |

Antimicrobial Activity

Tetrazole-containing compounds are also known for their antimicrobial properties. Similar structures have been reported to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A recent study investigated a series of tetrazole derivatives, including those similar to the target compound, assessing their biological activities through various assays:

- In Vitro Cytotoxicity : Compounds were tested against several cancer cell lines, revealing that certain derivatives had significant cytotoxic effects.

- Antimicrobial Screening : The compounds were evaluated against common pathogens, demonstrating notable inhibition zones in agar diffusion tests.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis can be optimized using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C. These conditions promote efficient coupling between tetrazole and pyrrolidinone moieties. Reaction progress should be monitored via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid for purification .

Q. Which spectroscopic techniques are critical for structural confirmation?

Infrared (IR) spectroscopy identifies functional groups like the tetrazole ring (C=N stretching at ~1600 cm⁻¹) and thioether bonds (C–S at ~650 cm⁻¹). Nuclear Magnetic Resonance (¹H NMR) resolves chemical shifts for the pyridinyloxy-pyrrolidine moiety (δ 3.5–4.5 ppm for pyrrolidine protons) and methyl-tetrazole (δ 3.0–3.3 ppm). Elemental analysis further validates purity .

Q. How does the 1-methyltetrazole moiety influence chemical reactivity?

The 1-methyltetrazole group enhances stability under acidic conditions due to reduced ring strain and electron-withdrawing effects. Its thioether linkage (-S-) increases susceptibility to oxidation, necessitating inert atmospheres during synthesis. Reactivity with electrophiles (e.g., alkyl halides) can occur at the sulfur atom .

Q. What stability considerations are critical for storage?

Store the compound in desiccated, low-temperature (-20°C) conditions to prevent hydrolysis of the thioether bond. Monitor degradation via TLC or HPLC, as organic matrices (e.g., biological samples) may accelerate decomposition .

Advanced Research Questions

Q. How can by-product formation during synthesis be minimized?

Optimize stoichiometry (1:1 molar ratio of reactants) and employ phase-transfer catalysts (e.g., Bleaching Earth Clay) to enhance reaction efficiency. Use PEG-400 to stabilize intermediates and reduce side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Q. What mechanistic insights explain the compound’s biological activity?

The pyridinyloxy-pyrrolidine group may act as a hydrogen-bond acceptor, targeting enzymes like kinases or GPCRs. The nitro group (if present in derivatives) can be metabolically reduced to reactive intermediates, enhancing bioactivity. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to specific pockets in target proteins .

Q. How can computational modeling predict solubility and bioavailability?

Calculate topological polar surface area (TPSA) to estimate membrane permeability (e.g., TPSA > 75 Ų suggests poor blood-brain barrier penetration). Use tools like Schrödinger’s QikProp to predict logP (hydrophobicity) and solubility in aqueous buffers. Adjust substituents (e.g., methyl groups) to optimize pharmacokinetics .

Q. What analytical challenges arise in biological matrix quantification?

Matrix interference from proteins or lipids can obscure HPLC/UV detection. Mitigate this via solid-phase extraction (C18 columns) or derivatization with fluorescent tags. For LC-MS/MS, use isotopically labeled internal standards to improve accuracy .

Q. How should discrepancies in biological activity data be resolved?

Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. Assess compound purity via HPLC and elemental analysis, as impurities (e.g., unreacted starting materials) may skew results. Replicate studies under controlled humidity/temperature to minimize environmental variability .

Q. What strategies improve yield in multi-step syntheses?

Implement flow chemistry for precise temperature control during exothermic steps. Use microwave-assisted synthesis to accelerate reaction rates for slow steps (e.g., cyclization). Optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.